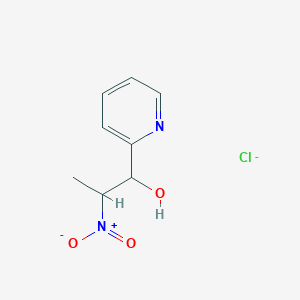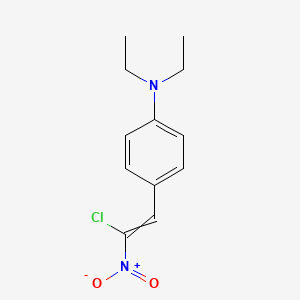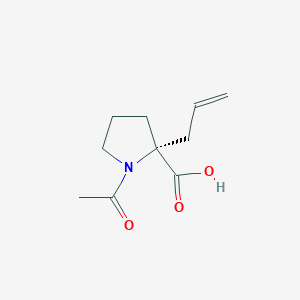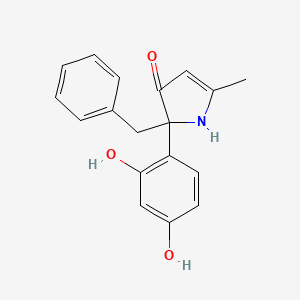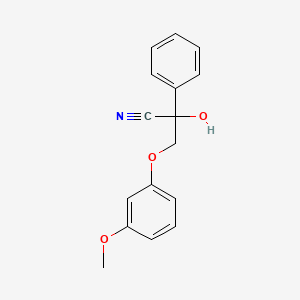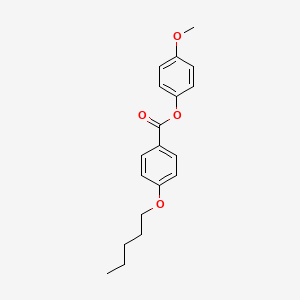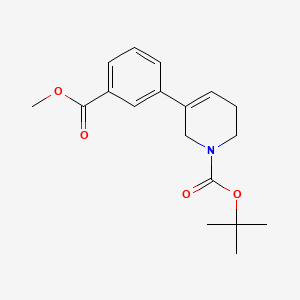
tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl group, a methoxycarbonylphenyl group, and a dihydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the methoxycarbonylphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the dihydropyridine intermediate is reacted with a methoxycarbonylphenyl chloride in the presence of a Lewis acid catalyst.
Addition of the tert-butyl group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of cardiovascular drugs.
Materials Science: The compound is explored for its potential use in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells and thereby exerting its therapeutic effects. The compound’s dihydropyridine ring is crucial for its binding to the calcium channels, while the methoxycarbonylphenyl and tert-butyl groups enhance its selectivity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker with a dihydropyridine ring and additional functional groups for enhanced efficacy.
Nicardipine: A dihydropyridine derivative used in the treatment of hypertension and angina.
Uniqueness
Tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the tert-butyl group enhances its stability and lipophilicity, while the methoxycarbonylphenyl group provides additional sites for chemical modification and interaction with biological targets.
Eigenschaften
Molekularformel |
C18H23NO4 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
tert-butyl 5-(3-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H23NO4/c1-18(2,3)23-17(21)19-10-6-9-15(12-19)13-7-5-8-14(11-13)16(20)22-4/h5,7-9,11H,6,10,12H2,1-4H3 |
InChI-Schlüssel |
DWUUDMYMBHAHKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)C2=CC(=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Butyl(methyl)amino]propan-2-ol](/img/structure/B14013201.png)
![(3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid](/img/structure/B14013208.png)
![tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14013216.png)
